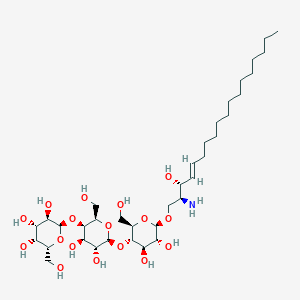

Lysogb3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lysogb3, also known as lyso-Ceramide trihexoside, is a metabolite of globotriaosylsphingosine . It is a deacylated metabolite of globotriaosylsphingosine and is used as a blood biomarker in Fabry nephropathy . It also serves as a Shiga toxin receptor and can be used as an internal standard in glycosphingolipid studies .

Synthesis Analysis

LysoGb3 is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes . It can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic FD males .Molecular Structure Analysis

The molecular weight of Lysogb3 is 785.9 Da . It is a deacylated metabolite of globotriaosylsphingosine .Chemical Reactions Analysis

LysoGb3 is involved in the pathogenesis of Fabry disease . It activates Notch1 signaling in normal human podocytes . The mean value for plasma lyso-Gb3±SD in males was 0.54±0.08 nmol/L and in females was 0.53±0.10 nmol/L .Physical And Chemical Properties Analysis

The reference interval for plasma lysoGb3 in Japanese was determined to be 0.35–0.71 nmol/L . The plasma lyso-Gb3 level was strikingly increased in classic Fabry males, and to a lesser extent in later-onset Fabry males and Fabry females .Aplicaciones Científicas De Investigación

Biomarker for Fabry Disease

LysoGb3 is used as a biomarker for diagnosing and predicting the progression of Fabry disease. It helps in determining whether heterozygotes should be treated, as LysoGb3 levels are highly correlated with plasma lysoGb3 .

Diagnostic Tool in Mucopolysaccharidoses

LysoGb3 concentration is elevated in untreated MPS I, MPS II, and MPS III patients, making it a significant marker for these conditions .

Correlation with Symptomatology in FD

The levels of LysoGb3 are consistent with the type of mutations in the GLA gene and the symptomatology of FD patients, providing insights into the severity and type of disease .

Research on Metabolic and Cardiovascular Disorders

Although not directly related to LysoGb3, research on metabolic and cardiovascular disorders in pediatric populations has been noted in relation to mutations in the GLA gene .

Mecanismo De Acción

Target of Action

Lysogb3, also known as globotriaosylsphingosine, is a deacylated metabolite of globotriaosylceramide (Gb3). It is primarily associated with Fabry disease, a rare, progressive X-linked lysosomal disorder . The primary target of Lysogb3 is the enzyme α-galactosidase A (α-Gal A), which is deficient in individuals with Fabry disease . This enzyme is responsible for breaking down glycolipids such as Gb3 .

Mode of Action

In the context of Fabry disease, the deficiency of α-Gal A leads to the systemic accumulation of glycolipids, predominantly Gb3 and its deacylated derivative, Lysogb3 . Lysogb3 interacts with its target, α-Gal A, leading to its accumulation within lysosomes . This accumulation is detected at high levels in the plasma of patients with classic Fabry disease .

Biochemical Pathways

The accumulation of Lysogb3 affects various biochemical pathways. It is known to accrue in many cell types, such as capillary endothelial, renal, cardiac, and nerve cells . Several studies implicate the activation of Toll-like receptors as a trigger of inflammatory and fibrotic cascades, which ultimately lead to multisystem dysfunction and death from cardiac disease, renal failure, or cerebrovascular disease .

Pharmacokinetics

The pharmacokinetics of Lysogb3 involves its rapid clearance from the plasma after a single injection, showing equal reductions in tissue and plasma sphingolipids . The formation of antibodies against the recombinant α-gal a can negatively affect the reduction of plasma lysogb3 .

Result of Action

The accumulation of Lysogb3 in the body due to the deficiency of α-Gal A leads to various clinical manifestations. These include left ventricular mass index (LVMi), estimated glomerular filtration rate (eGFR), and pain . No significant correlations were identified between changes in lysogb3 and changes in lvmi, egfr, or pain .

Action Environment

The action of Lysogb3 can be influenced by various environmental factors. For instance, the use of dried blood spots (DBS) compared to conventional plasma in measurements of Lysogb3 concentration has been studied . Moreover, the effect of enzyme replacement therapy (ERT) and the influence of anti-agalsidase alfa antibodies on the plasma Lysogb3 concentration have been examined .

Safety and Hazards

Direcciones Futuras

Regular observation of plasma lysoGb3 and antibodies is useful for monitoring Fabry patients during enzyme replacement therapy . Long term follow-up of individuals detected by newborn screening will improve our knowledge about the natural history of the disease, the phenotype prediction and the patients’ management .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGNVOCPFLXGDQ-TWHXEDJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67NO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126550-86-5 |

Source

|

| Record name | Globotriaosyl lysosphingolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)

![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)